Chemical properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Chemical properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
An In-Depth Technical Guide to the Physicochemical and Interactive Properties of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of the novel compound 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This is largely due to their structural similarity to natural purine nucleotides, allowing for effective interaction with biological macromolecules.[2][3] This document serves as a foundational resource for researchers in drug discovery and materials science, offering detailed protocols and expert insights into the molecule's structural features, predicted physicochemical parameters, reactivity, and potential applications. By grounding our analysis in the well-established chemistry of the benzimidazole core, we provide a robust framework for the scientific investigation of this promising compound.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The fusion of benzene and imidazole rings to form the benzimidazole system creates a unique heterocyclic scaffold with significant therapeutic potential.[4] Its structural versatility and the relative ease of synthesis have made it a focal point for medicinal chemists for decades.[1] Approved drugs such as the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer effects, highlight the clinical success of this molecular framework.[5]
The pharmacological significance of benzimidazole derivatives stems from their physicochemical attributes. The scaffold possesses both hydrogen-bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen) sites, facilitating strong and specific interactions with protein targets.[3] Furthermore, the aromatic system allows for π-π stacking and hydrophobic interactions, which are crucial for binding affinity and target engagement.[3] The specific compound of interest, 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, combines this potent scaffold with a phenylamine moiety via a flexible ethyl linker, presenting a unique architecture for exploring new therapeutic avenues.
Molecular Structure and Physicochemical Properties
Structural Analysis
The molecule consists of three key components:
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The 1H-Benzimidazole Core: The central pharmacophore, responsible for key biological interactions.
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The Ethyl Linker: A two-carbon chain providing conformational flexibility, allowing the two aromatic systems to adopt various spatial orientations for optimal target binding.
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The Phenylamine Moiety: A primary aromatic amine that can serve as a hydrogen bond donor and a key site for further chemical modification or metabolic activity. The lone pair of electrons on the nitrogen atom interacts with the benzene ring, influencing its reactivity.[6]
Caption: Molecular Structure of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₅H₁₅N₃ | Based on structure |
| Molecular Weight | 237.30 g/mol | Calculated from formula |
| Appearance | Off-white to pale yellow solid | Typical for benzimidazole derivatives[8] |
| XlogP | ~3.5 | Predicted based on lipophilicity of aromatic rings |
| H-Bond Donors | 2 (imidazole N-H, amine -NH₂) | Structural analysis[3] |
| H-Bond Acceptors | 2 (imidazole N, amine N) | Structural analysis[3] |
| Solubility | Slightly soluble in water, soluble in dilute acids and polar organic solvents (DMSO, DMF, Methanol) | The phenylamine moiety is slightly soluble in water[6], but the overall large aromatic structure reduces aqueous solubility. Dissolves in acid via salt formation.[9] |
Anticipated Spectroscopic Profile
Based on the known spectral data of related structures, the following characteristic signals are expected:[8][10]
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¹H NMR (in DMSO-d₆):
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~12.5 ppm (s, 1H): Benzimidazole N-H proton (broad, exchangeable with D₂O).
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~7.1-7.8 ppm (m, 8H): Aromatic protons from both the benzimidazole and phenylamine rings.
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~5.0-6.0 ppm (s, 2H): Amine (-NH₂) protons (broad, exchangeable with D₂O).
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~2.8-3.2 ppm (m, 4H): Two overlapping triplets corresponding to the -CH₂-CH₂- ethyl linker.
-
-
¹³C NMR (in DMSO-d₆):
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~152 ppm: C2 carbon of the benzimidazole ring.
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~110-150 ppm: Aromatic carbons.
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~30-40 ppm: Aliphatic carbons of the ethyl linker.
-
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FTIR (KBr Pellet, cm⁻¹):
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~3450-3300: N-H stretching (amine and imidazole).
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~3100-3000: Aromatic C-H stretching.
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~1630: C=N stretching of the imidazole ring.[11]
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~1600, 1500: Aromatic C=C stretching.
-
-
Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 238.13.
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Synthesis and Purification Workflow
Proposed Synthetic Route: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, typically using a strong acid like polyphosphoric acid (PPA) or heating at high temperatures.[8][12]
The proposed synthesis for 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine involves the reaction of o-phenylenediamine with 3-(4-aminophenyl)propanoic acid .
Caption: Proposed synthesis and purification workflow.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and should be performed by qualified personnel with appropriate safety precautions.
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Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3-(4-aminophenyl)propanoic acid (1.0 eq) and o-phenylenediamine (1.0 eq).
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Acid Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of reactants) to the flask.
-
Expert Insight: PPA serves as both the solvent and the dehydrating catalyst. Its high viscosity requires robust mechanical stirring to ensure a homogenous reaction mixture.
-
-
Heating: Heat the reaction mixture to 180-200 °C with continuous stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Ethyl Acetate:Hexane eluent).[8]
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Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C. Cautiously pour the viscous mixture into a beaker containing crushed ice with vigorous stirring.
-
Trustworthiness: This quenching step is critical. Pouring the hot, concentrated acid into ice water hydrolyzes the PPA and precipitates the product as a salt. Performing this slowly and with stirring prevents dangerous splashing and ensures efficient precipitation.
-
-
Workup - Neutralization: Slowly add a concentrated ammonium hydroxide solution to the aqueous slurry until the pH reaches ~7. The free base form of the product will precipitate out.[8]
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove residual salts, followed by a wash with a minimal amount of cold methanol or diethyl ether to aid in drying.[8]
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Purification: Purify the crude solid using silica gel column chromatography. A gradient of ethyl acetate in hexane is a suitable mobile phase. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent under reduced pressure to yield the final compound.
Protocols for Structural Elucidation and Purity Assessment
A multi-technique approach is required to confirm the identity and purity of the synthesized compound, forming a self-validating system.[13][14]
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